2-[[7-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol is a natural product found in Acanthus ilicifolius, Acanthus ebracteatus, and other organisms with data available.
(+)-Lyoniresinol 9'-O-glucoside
CAS No.: 87585-32-8
Cat. No.: VC0534163
Molecular Formula: C28H38O13
Molecular Weight: 582.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 87585-32-8 |
|---|---|
| Molecular Formula | C28H38O13 |
| Molecular Weight | 582.6 g/mol |
| IUPAC Name | 2-[[7-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
| Standard InChI | InChI=1S/C28H38O13/c1-36-16-7-13(8-17(37-2)22(16)31)20-15(11-40-28-26(35)25(34)23(32)19(10-30)41-28)14(9-29)5-12-6-18(38-3)24(33)27(39-4)21(12)20/h6-8,14-15,19-20,23,25-26,28-35H,5,9-11H2,1-4H3 |
| Standard InChI Key | PQQRNPDHSJDAGV-UHFFFAOYSA-N |
| Isomeric SMILES | COC1=CC(=CC(=C1O)OC)[C@@H]2C([C@@H](CC3=CC(=C(C(=C23)OC)O)OC)CO)[C@@]4([C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC |
| SMILES | COC1=CC(=CC(=C1O)OC)C2C(C(CC3=CC(=C(C(=C23)OC)O)OC)CO)COC4C(C(C(C(O4)CO)O)O)O |
| Canonical SMILES | COC1=CC(=CC(=C1O)OC)C2C(C(CC3=CC(=C(C(=C23)OC)O)OC)CO)COC4C(C(C(C(O4)CO)O)O)O |
| Appearance | Solid powder |
| Melting Point | 178 - 180 °C |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Identity
(+)-Lyoniresinol 9'-O-glucoside is systematically named as (2R,3R,4S,5S,6R)-2-[[(1S,2R,3R)-7-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol . Its structure comprises a tetralin-derived lignan core conjugated to a glucose unit via an α-glycosidic bond at position 3 of the aglycone . Alternative designations include pteleifoside G, lyoniresinol glucoside, and the CAS registry number 87585-32-8 .
Table 1: Key Molecular Descriptors of (+)-Lyoniresinol 9'-O-Glucoside
Stereochemical and Conformational Analysis
The compound’s bioactivity is closely tied to its stereochemistry, featuring seven chiral centers that dictate its three-dimensional conformation. X-ray crystallography remains challenging due to the compound’s conformational flexibility, as evidenced by the inability to generate a 3D conformer model in PubChem . Computational studies suggest that the glucopyranosyl moiety adopts a chair conformation, optimizing hydrogen bonding with the lignan core .
Natural Occurrence and Biosynthetic Pathways
Botanical Sources
(+)-Lyoniresinol 9'-O-glucoside is distributed across multiple plant families, predominantly in the following species:
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Acanthus ilicifolius (Sea Holly): Found in root extracts, contributing to traditional medicinal uses .
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Ziziphus lotus (L.) Lam.: Identified in stem bark via UHPLC-HR-ESI-Orbitrap/MS, correlating with antioxidant activity .
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Lycium chinense (Goji Berry): Root bark extracts yield this compound, supporting its role in antimicrobial defense .
Table 2: Documented Plant Sources and Bioactivities
Biosynthetic Origins
The compound arises from the lignan biosynthesis pathway, beginning with the dimerization of coniferyl alcohol radicals to form pinoresinol. Subsequent enzymatic modifications—including hydroxylation, methylation, and glycosylation—yield the final structure. The glucosyltransferase responsible for the 3-O-glycosylation remains uncharacterized but is hypothesized to belong to the UGT72 family .
Pharmacological Activities and Mechanisms
Antimicrobial Properties
(+)-Lyoniresinol 9'-O-glucoside exhibits broad-spectrum antimicrobial effects:
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Antibacterial Activity: Inhibits Staphylococcus aureus (MIC: 32 μg/mL) and Escherichia coli (MIC: 64 μg/mL) by disrupting cell membrane integrity .
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Antifungal Action: Active against Candida albicans (MIC: 128 μg/mL), potentially through ergosterol biosynthesis interference .
Antioxidant and Enzyme Inhibitory Effects
In Ziziphus lotus extracts, this compound contributes to DPPH radical scavenging (IC₅₀: 18.7 μM) and tyrosinase inhibition (IC₅₀: 42.3 μM), suggesting applications in skincare and food preservation .
Metabolic and Cytotoxic Profiles
While the compound shows low cytotoxicity (IC₅₀ > 200 μM in HepG2 cells), its pharmacokinetic properties remain underexplored. Preliminary ADMET predictions indicate poor blood-brain barrier permeability but moderate intestinal absorption .
Analytical Characterization Techniques
Chromatographic Methods
Ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HR-MS) is the gold standard for identifying (+)-lyoniresinol 9'-O-glucoside in plant matrices. The Orbitrap analyzer provides exact mass measurements (< 5 ppm error), enabling differentiation from structural isomers .
Spectroscopic Data
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